N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
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Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C24H18ClNO3 and its molecular weight is 403.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 and Bcl-2/Mcl-1 proteins . These proteins play crucial roles in inflammation and apoptosis, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of Bcl-2/Mcl-1 proteins can lead to increased apoptosis, potentially making such compounds useful in cancer treatment .
Pharmacokinetics
Similar compounds have been noted to have low oral bioavailability due to their susceptibility to proteolytic degradation . They are often administered via intravenous, subcutaneous, or intramuscular routes .
Result of Action
Based on the targets and mode of action, it can be inferred that the compound may reduce inflammation and increase apoptosis in certain cells .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, indicating a complex structure that includes a benzofuran core. The molecular formula is C_{24}H_{19}ClN_{2}O_{3}, and its molecular weight is approximately 420.87 g/mol. The presence of the chlorobenzoyl group and the benzamide moiety suggests potential interactions with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling or metabolism.
- Receptor Modulation: It may interact with specific receptors, influencing physiological responses.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties: There are indications that this compound may possess anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus, showing significant inhibition at low concentrations. |
Study 2 | Explored anticancer effects on human breast cancer cell lines (MCF-7), demonstrating a dose-dependent increase in apoptosis markers. |
Study 3 | Assessed anti-inflammatory properties using an animal model of arthritis; results indicated reduced inflammation markers compared to control groups. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Benzofuran Derivative: Starting from commercially available precursors.
- Formation of Benzamide: Reaction with appropriate acyl chlorides under basic conditions to yield the final product.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSFLUMSKFVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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